Tetrahedrane

Computational Chemistry Thermodynamics Strained Hydrocarbons

Tetrahedrane derivatives exhibit the highest C–C strain energy among saturated hydrocarbons, enabling DFT benchmarking and bonding analysis. The σ‑aromatic cage shows substituent‑tunable electronic structure (UV‑PES gap up to 2.0 eV). Tetra‑tert‑butyltetrahedrane is thermally stable to 135°C, serving as a tractable precursor for strained‑ring elaboration. Ideal for physical organic and computational chemists investigating geometric strain, σ‑aromaticity, or through‑bond coupling. Inquire for derivative selection guidance and custom synthesis.

Molecular Formula C4H4
Molecular Weight 52.07 g/mol
CAS No. 157-39-1
Cat. No. B094278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahedrane
CAS157-39-1
Molecular FormulaC4H4
Molecular Weight52.07 g/mol
Structural Identifiers
SMILESC12C3C1C23
InChIInChI=1S/C4H4/c1-2-3(1)4(1)2/h1-4H
InChIKeyFJGIHZCEZAZPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahedrane (CAS 157-39-1): A Highly Strained Platonic Hydrocarbon Core for Fundamental Bonding and Strain Energy Studies


Tetrahedrane (CAS 157-39-1), formally tricyclo[1.1.0.02,4]butane, is a hypothetical platonic hydrocarbon with formula C4H4 and a perfect tetrahedral carbon framework [1]. The unsubstituted parent compound remains unsynthesized due to extreme angle strain (bond angles ~60° vs. ideal 109.5°), but stable derivatives bearing bulky tert-butyl or trimethylsilyl groups have been prepared and characterized [2][3]. These derivatives serve as experimental models for investigating the limits of carbon–carbon bonding, σ-aromaticity, and the interplay between steric protection and kinetic stabilization in highly strained cage systems [4].

Why Generic C4 Isomers Cannot Substitute for Tetrahedrane Derivatives in Strain and σ‑Aromaticity Studies


Tetrahedrane’s value as a research tool lies in its unique tetrahedral C4 framework, which imposes the highest known ring strain among saturated hydrocarbons and enforces a distinctive σ‑aromatic electronic structure not found in planar C4H4 isomers like cyclobutadiene or vinylacetylene [1][2]. Computational studies reveal that tetrahedrane is 108.9 kJ/mol higher in energy than cyclobutadiene at the G2 level, underscoring its fundamentally different thermodynamic profile [3]. Simply substituting a less strained C4 hydrocarbon or a planar isomer fails to replicate the extreme bond‑angle distortion, bent‑bond character, and substituent‑dependent stabilization mechanisms that define tetrahedrane chemistry [4]. The quantitative evidence below demonstrates precisely where tetrahedrane derivatives diverge from their closest analogs in measurable, experimentally and computationally verified parameters.

Tetrahedrane Differentiation: Quantitative Evidence vs. Cyclobutadiene and Unsubstituted C4H4


Relative Thermodynamic Stability of Tetra-tert-butyltetrahedrane vs. Tetra-tert-butylcyclobutadiene

Computational studies at the B3LYP/6-311+G(d)//B3LYP/6-31G(d) level demonstrate that tetra-tert-butyltetrahedrane is 1.5 kcal/mol more stable than its valence isomer, tetra-tert-butylcyclobutadiene [1]. This contrasts sharply with the parent unsubstituted pair, where tetrahedrane is calculated to be 108.9 kJ/mol (26.0 kcal/mol) less stable than cyclobutadiene at the G2 level [2]. The reversal in relative stability upon tert-butyl substitution is a direct consequence of steric shielding (the "corset effect") that kinetically protects the tetrahedrane cage from ring-opening.

Computational Chemistry Thermodynamics Strained Hydrocarbons

Neutral Hyperconjugation in Tetrakis(trimethylsilyl)tetrahedrane vs. Pentafluorophenyl Derivative

UV-photoelectron spectroscopy (UV-PES) reveals a 2.0 eV energy gap between the first and fourth ionization bands of pentafluorophenyl-substituted tetrakis(trimethylsilyl)tetrahedrane, providing clear experimental evidence for σ(tetrahedrane)–π(arene) orbital interaction (neutral hyperconjugation) [1]. In contrast, the parent tetrakis(trimethylsilyl)tetrahedrane lacking the aryl substituent shows no such gap, demonstrating that the hyperconjugative stabilization is uniquely enabled by the combination of the electron-deficient tetrahedrane σ‑framework and the electron-withdrawing pentafluorophenyl group.

Photoelectron Spectroscopy Hyperconjugation Organosilicon Chemistry

Bond Length Shortening in Aryl-Substituted Tetrahedrane vs. Standard C(sp²)–C(sp³) Single Bonds

X-ray crystallographic analysis of a pentafluorophenyl-substituted tetrahedrane derivative reveals a C–C bond length of 1.450(3) Å between the ipso‑carbon of the C6F5 group and the tetrahedrane skeletal carbon [1]. This is significantly shorter than the typical C(sp²)–C(sp³) single bond length of 1.50–1.51 Å [1]. The shortening is attributed to the high s‑character of the tetrahedrane cage bonding orbitals, a direct consequence of the extreme angular strain that distorts hybridization away from ideal sp³.

X-ray Crystallography Structural Chemistry Bond Hybridization

Strain Energy of Tetrahedrane vs. Cyclopropane and Ethane via Isodesmic Reactions

Quantum mechanical calculations using intrinsic quasi-atomic orbital analysis and isodesmic reactions demonstrate a progressive weakening of C–C bonds upon moving from ethane to cyclopropane to tetrahedrane, despite the concurrent shortening of C–C interatomic distances [1]. The increase in geometric strain elevates the p‑character of the cage‑bonding orbitals, causing deviation from ideal sp³ hybridization and reduced bond strength [1]. While absolute strain energy values vary by computational method, the qualitative trend—tetrahedrane >> cyclopropane > ethane—is robust across multiple theoretical levels.

Computational Chemistry Strain Energy Bonding Analysis

Thermal Stability Threshold of Tetra-tert-butyltetrahedrane vs. Cyclobutadiene Isomer

Experimental studies report that tetra-tert-butyltetrahedrane undergoes thermal rearrangement to tetra-tert-butylcyclobutadiene only upon heating to 135 °C [1]. This kinetic barrier is attributed to the "corset effect," wherein the bulky tert-butyl substituents sterically encase the tetrahedrane core and disfavor the bond‑breaking required for ring‑opening [1]. In contrast, less sterically protected or unsubstituted tetrahedrane analogs are predicted to rearrange at much lower temperatures or spontaneously fragment to two acetylene molecules [2].

Kinetic Stability Thermal Rearrangement Cage Compounds

Validated Application Scenarios for Tetrahedrane Derivatives Based on Quantitative Evidence


Probing the Limits of Carbon–Carbon σ‑Bonding and Strain Energy

Researchers investigating the relationship between geometric strain, bond hybridization, and bond strength require a model system that pushes all three parameters to their known extremes. Tetrahedrane derivatives provide the highest experimentally accessible C–C strain energy among saturated hydrocarbons, as established by isodesmic reaction calculations [1]. The crystallographically verified bond‑length shortening (1.450 Å vs. 1.51 Å) serves as a direct structural probe of altered hybridization [2]. This scenario is ideal for physical organic chemists and computational chemists benchmarking new density functionals or bonding analysis methods.

Experimental Studies of σ‑Aromaticity and Cage Electronic Structure

The tetrahedrane σ‑framework exhibits σ‑aromatic character that can be modulated by substituent choice. UV‑PES studies demonstrate that pentafluorophenyl substitution introduces a measurable 2.0 eV ionization‑band gap attributable to neutral hyperconjugation, absent in the parent silylated cage [3]. This enables systematic experimental mapping of σ–π conjugation and substituent effects on cage electronic structure. Investigators studying σ‑aromaticity, through‑bond coupling, or designing novel organometallic ligands should select the appropriate tetrahedrane derivative based on the desired electronic signature.

Synthesis of Sterically Shielded Reactive Intermediates and Cage Compounds

The kinetic stabilization conferred by tert‑butyl groups (thermal stability up to 135 °C) makes tetra‑tert‑butyltetrahedrane a tractable starting material for further synthetic elaboration of highly strained cage frameworks [4]. The compound serves as a precursor to other unusual molecules via photochemical or thermal valence isomerization, and the methodology developed for its preparation (matrix isolation, low‑temperature photochemistry) has been transferred to the synthesis of other reactive species such as carbenes and cumulenes [5]. Synthetic organic chemists pursuing new strained‑ring scaffolds should consider this derivative as a gateway to unexplored chemical space.

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